molecular formula C12H12N4O3 B5078696 1-methyl-3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B5078696
M. Wt: 260.25 g/mol
InChI Key: NZDZTPWGBMNQAQ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary widely. For example, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid appears as white to cream or pale yellow crystals or powder .

Mechanism of Action

While the specific mechanism of action for “1-methyl-3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid” is not available, some pyrazole compounds are known to act as inhibitors for certain enzymes. For instance, 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase inhibitor .

Safety and Hazards

Pyrazole compounds should be handled as organic compounds with appropriate safety measures. Avoid long-term or frequent contact, and avoid inhaling its dust or solution .

Future Directions

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They continue to be a subject of interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Properties

IUPAC Name

1-methyl-3-[(5-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-3-4-9(13-5-7)14-11(17)10-8(12(18)19)6-16(2)15-10/h3-6H,1-2H3,(H,18,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDZTPWGBMNQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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